N'-{(E)-[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of indole, nitrile, nitro, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a cyanophenyl moiety.
Formation of the Hydrazide: The hydrazide functionality is introduced by reacting the indole derivative with hydrazine or a hydrazine derivative.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and the nitro-trifluoromethyl benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and hydrazide moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The cyanophenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized forms of the indole or hydrazide.
Reduction: Reduction of the nitro group yields an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and hydrazides. What sets N’-[(E)-{1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE apart is the combination of its functional groups, which may confer unique reactivity and biological activity. Similar compounds include:
- Indole-3-carbinol
- 2-(2-Nitrophenyl)hydrazine
- Trifluoromethylbenzaldehyde derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C26H18F3N5O3 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(E)-[1-[(2-cyanophenyl)methyl]indol-3-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H18F3N5O3/c27-26(28,29)21-10-9-17(24(12-21)34(36)37)11-25(35)32-31-14-20-16-33(23-8-4-3-7-22(20)23)15-19-6-2-1-5-18(19)13-30/h1-10,12,14,16H,11,15H2,(H,32,35)/b31-14+ |
InChI Key |
XKIIYLBJKGTGQX-XAZZYMPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.